molecular formula C7H5BF4S2 B1270797 1,3-Benzodithiolylium tetrafluoroborate CAS No. 57842-27-0

1,3-Benzodithiolylium tetrafluoroborate

Cat. No. B1270797
CAS RN: 57842-27-0
M. Wt: 240.1 g/mol
InChI Key: CUSWPJQKCZMDPY-UHFFFAOYSA-N
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Description

1,3-Benzodithiolylium tetrafluoroborate (BDTF, 1,3-BDYT) is an electrophilic compound . It is a salt of 1,3-benzodithiolylium ion . It is a carbenium ionic compound .


Synthesis Analysis

This compound has been synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BF4S2 . It is a salt of 1,3-benzodithiolylium ion .


Chemical Reactions Analysis

This compound is widely used as an α-alkylating agent for the enantioselective α-alkylation of aldehydes . It reacts with different nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 240.05 . It is a solid at 20 degrees Celsius . It should be stored under inert gas . It is light sensitive and moisture sensitive .

Scientific Research Applications

Synthesis and Reactions

1,3-Benzodithiolylium tetrafluoroborate (1a) is a versatile compound in chemical synthesis. It reacts with a variety of nucleophilic reagents like alcohols, water, thiols, hydrogen sulfide, and amines. These reactions predominantly occur at the 2-position of the compound, leading to the formation of corresponding 1,3-benzodithioles. Exceptionally, reactions with tertiary amines and N,N-dimethylformamide result in the formation of dibenzotetrathiafulvalene. This compound can be synthesized from 1,3-benzodithiole and trityl tetrafluoroborate (Nakayama, Fujiwara, & Hoshino, 1976).

Reduction of Functional Groups

This compound is also instrumental in reducing functional groups of various compounds, such as carboxylic acids, acid chlorides, anhydrides, esters, and nitriles. This reduction process involves the conversion of these functional groups to methyl or methylene groups, demonstrating its potential as a reagent in organic synthesis (Degani & Fochi, 1978).

Utility in Organic Reactions

The synthesis of 1,3-benzodithiolylium fluoroborate, a closely related compound, highlights its utility in organic reactions. This compound reacts with cycloheptatriene to yield tropylium fluoroborate, showcasing its role in facilitating unique chemical transformations (Nakayama, Fujiwara, & Hoshino, 1975).

Cascade Dearomatization

A novel intermolecular cascade dearomatization of substituted indoles with this compound has been developed. This method provides an efficient way to synthesize C3 methyl-substituted pyrroloindolines and furoindolines, demonstrating its application in complex organic syntheses (Liu, Yin, Dai, & You, 2015).

Synthesis of 1,4-Dithiafulvenes and 1,4-Dithiafulvalenes

Reactions of 1,3-dithiolylium salts with tertiary phosphines and trialkyl phosphites yield phosphonium salts and phosphonates. This process enables the synthesis of 1,4-benzodithiafulvenes and 1,4-benzodithiafulvalenes, which are important in various chemical processes (Akiba, Ishikawa, & Inamoto, 1978).

Mechanism of Action

The nature of adsorption of 1,3-benzodithiolylium tetrafluoroborate on various carbon nanotubes (CNTs) has been studied . It reacts with different nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles .

Safety and Hazards

1,3-Benzodithiolylium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be handled with care, avoiding breathing dusts or mists . It should be stored locked up .

properties

IUPAC Name

1,3-benzodithiol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSWPJQKCZMDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371057
Record name 1,3-Benzodithiolylium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57842-27-0
Record name 1,3-Benzodithiolylium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

16.0 g (0.067 mole) of 2-isopentyloxy-1,3-benzodithiol (V) obtained in Synthesis Example 1 was dissolved in 200 ml of acetic anhydride. A 42% aqueous solution of hydrofluoroboric acid was added dropwise to the reaction solution in 30 minutes under cooling with ice. After the reaction solution was stirred at room temperature for 30 minutes, 200 ml of diethyl ether was added thereto. The formed salt was filtered off and washed with 100 ml of diethyl ether. The resulting salt was dried to obtain 12.0 g (yield: 50%) of the desired compound (VI) as a white crystal (decomposition temperature: 150°-151° C.). The physical properties of the compound were as follows:
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodithiolylium tetrafluoroborate
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1,3-Benzodithiolylium tetrafluoroborate
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1,3-Benzodithiolylium tetrafluoroborate
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Reactant of Route 6
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